molecular formula C3H4O2S B104098 1,3-Oxathiolan-2-one CAS No. 3326-89-4

1,3-Oxathiolan-2-one

Cat. No. B104098
CAS RN: 3326-89-4
M. Wt: 104.13 g/mol
InChI Key: DAJDXKBYZZGECL-UHFFFAOYSA-N
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Description

1,3-Oxathiolan-2-one is a chemical compound with the molecular formula C3H4O2S . It has an average mass of 104.128 Da and a monoisotopic mass of 103.993202 Da . It is used as a reagent in the synthesis of oxazolidin-2-one analogues in methicillin-resistant Staphylococcus aureus strains . It is also used in the synthesis of biodegradable linear polymers, which degrade selectively in reducing environments for pharmaceutical applications .


Synthesis Analysis

A DBU-promoted carbonylative cyclization of propargylic alcohols with sulfur has been developed for the synthesis of 1,3-oxathiolan-2-ones . This method produces various 1,3-oxathiolan-2-ones in 61–98% yields under mild conditions in the absence of metal catalysts . TFBen (benzene-1,3,5-triyl triformate) is used as an efficient and solid CO surrogate, and S8 is used as an ideal sulfur source .


Molecular Structure Analysis

The molecular structure of 1,3-Oxathiolan-2-one consists of a five-membered ring containing three carbon atoms, one oxygen atom, and one sulfur atom . The compound’s InChI code is 1S/C3H4O2S/c4-3-5-1-2-6-3/h1-2H2 .


Chemical Reactions Analysis

1,3-Oxathiolan-2-one is a reagent used in the synthesis of oxazolidin-2-one analogues in methicillin-resistant Staphylococcus aureus strains . It is also used in the synthesis of biodegradable linear polymers .


Physical And Chemical Properties Analysis

1,3-Oxathiolan-2-one has a molecular weight of 104.13 . It is an oil at room temperature . The compound’s storage temperature is -10°C .

Scientific Research Applications

Multienzymatic Cascade Synthesis

A significant application of 1,3-oxathiolan-2-one is in the multienzymatic cascade synthesis of enantiopure (2R,5R)-1,3-oxathiolane, a key precursor to anti-HIV agents such as lamivudine. This process involves the use of surfactant-treated subtilisin Carlsberg and Candida antarctica lipase B, enabling excellent control over the absolute configuration of the 1,3-oxathiolane ring, achieving an enantiomeric excess of over 99% (Ren, Hu, & Ramström, 2019).

Synthesis Methods

The synthesis of 1,3-oxathiolan-2-ones can be achieved by reacting oxiranes with sulfur in the presence of sodium hydride under pressurized carbon monoxide. This method is notable for its high regioselectivity and stereospecificity, offering moderate to good yields, especially for oxiranes without an aromatic ring (Nishiyama, Katahira, & Sonoda, 2006).

Chemical Reactivity and Potential Applications

1,3-oxathiolan-5-one shows peculiar reaction behavior towards various reagents, leading to unpredicted opened and fused heterocyclic systems. These compounds have been evaluated for their antioxidant properties and cytotoxicity against hepatocellular carcinoma cell lines, demonstrating potential biomedical applications (Hamama et al., 2017).

Electrosynthesis and Fluorination

Electrolytic partial fluorination of organic compounds, including 1,3-oxathiolan-5-ones, can be improved using a novel fluorine source like Et(4)NF.4HF. This approach leads to highly regioselective anodic monofluorination, which is beneficial for synthesizing various fluorinated derivatives (Higashiya et al., 1999).

Synthesis of Novel Precursors and Derivatives

1,3-Oxathiolane derivatives have been synthesized as novel precursors for 2',3'-dideoxy-3'-oxa-4'-thioribonucleosides, offering alternative routes for nucleoside analog synthesis. These methods include electrochemical chemoselective α-acetoxylation and subsequent conversions (Nokami, Ryokume, & Inada, 1995).

Safety And Hazards

The safety information for 1,3-Oxathiolan-2-one includes several hazard statements: H227, H302, H315, H319, H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . The compound is considered a potential hazard and should be handled with care .

Future Directions

1,3-Oxathiolan-2-one has potential applications in the synthesis of biodegradable linear polymers, which can degrade selectively in reducing environments for pharmaceutical applications . It is also used in the synthesis of oxazolidin-2-one analogues in methicillin-resistant Staphylococcus aureus strains . Future research may focus on improving the synthesis methods and exploring new applications of this compound .

properties

IUPAC Name

1,3-oxathiolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O2S/c4-3-5-1-2-6-3/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJDXKBYZZGECL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062981
Record name 1,3-Oxathiolan-2-one
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Molecular Weight

104.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Oxathiolan-2-one

CAS RN

3326-89-4
Record name 1,3-Oxathiolan-2-one
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Record name 1,3-Oxathiolan-2-one
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Record name 1,3-Oxathiolan-2-one
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Record name 1,3-Oxathiolan-2-one
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Record name 1,3-Oxathiolan-2-one
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Record name 1,3-Oxathiolan-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
129
Citations
RC Forster, LN Owen - Journal of the Chemical Society, Perkin …, 1978 - pubs.rsc.org
Reaction of cis-perhydro-1,3-benzodithiol-2-one with potassium O-methyl dithiocarbonate gives cis-perhydro-1,3-benzodithiole-2-thione; a mechanism involving cyclohexane-cis-1,2-…
Number of citations: 1 pubs.rsc.org
Y Nishiyama, C Katahira, N Sonoda - Tetrahedron, 2006 - Elsevier
A new method for the synthesis of 1,3-oxathiolan-2-ones has been developed. When oxiranes were allowed to react with sulfur in the presence of a catalytic amount of sodium hydride …
Number of citations: 23 www.sciencedirect.com
Y Nishiyama, C Katahira, N Sonoda - Tetrahedron letters, 2004 - Elsevier
The convenient method for the synthesis of 1,3-oxathiolan-2-ones by the reaction of epoxides with elemental sulfur and carbon monoxide in the presence of catalytic amount of sodium …
Number of citations: 28 www.sciencedirect.com
H Zhou, R Zhang, H Zhang, S Mu, XB Lu - Catalysis Science & …, 2019 - pubs.rsc.org
A series of carbonyl sulfide (COS) adducts of a Lewis base (LB) were synthesized and first used to catalyze the cycloaddition of COS with propargylic alcohols under mild reaction …
Number of citations: 9 pubs.rsc.org
IA Dorofeev, AG Mal'kina, BA Trofimov - Chemistry of Heterocyclic …, 2001 - Springer
We have determined the conditions for carrying out the reaction of 4-alkyl-4-hydroxy-2-alkynonitriles containing bulky or spirocyclic substituents with the KSCN-KHSO 4 system, leading …
Number of citations: 1 link.springer.com
AG Mal'kina, YM Skvortsov, EI Moshchevitina… - Chemistry of …, 1992 - Springer
A simple method for the synthesis of 5,5-dimethyl-4-cyanomethylene-2-cyanomethyl-2-[1-methyl-1-(carbamoyloxy)ethyl]-1,3-dithiolanes was developed on the basis of the reaction of 5,5…
Number of citations: 4 link.springer.com
Y Taguchi, M Yasumoto, I Shibuya… - Bulletin of the Chemical …, 1989 - journal.csj.jp
An equimolar reaction of 2-hexyloxirane with carbon disulfide in hexane was run in the presence of triethylamine under 800 MPa at 100 C for 20 h, and gave 63% of 4-hexyl-1,3-…
Number of citations: 48 www.journal.csj.jp
IA Dorofeev, AG Mal'kina, LM Sinegovskaya… - Sulfur …, 2002 - Taylor & Francis

The interaction of 5,5-dialkyl-4-cyanomethylene-1,3-oxathiolan-2-ones with diethylamine (without catalyst), aliphatic alcohols and ethanethiol (in the presence of triethylamine) …

Number of citations: 2 www.tandfonline.com
S Hata, H Goto, S Tanaka, A Oku - Journal of applied polymer …, 2003 - Wiley Online Library
Methods for the chemical recycling of polycarbonate (PC) wastes in the forms of bisphenol A (BPA) and cyclic heterocarbonates, such as 1,3‐dithiolan‐2‐one (DTO), 1,3‐dithiane‐2‐…
Number of citations: 36 onlinelibrary.wiley.com
MA Dewit, A Beaton, ER Gillies - Journal of Polymer Science …, 2010 - Wiley Online Library
Cascade degradable linear polymers offer the potential for a high degree of control over the degradation process. They comprise a backbone that is stable in the presence of an end cap…
Number of citations: 81 onlinelibrary.wiley.com

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